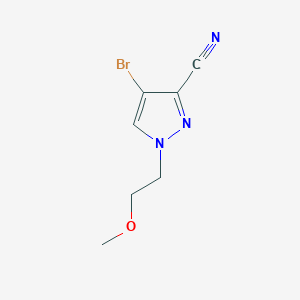

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile is an organic compound with the molecular formula C7H8BrN3O. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and material science. The presence of a bromine atom and a methoxyethyl group in its structure makes it a versatile intermediate for various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 4-bromo-1H-pyrazole-3-carbonitrile with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

- Anti-inflammatory Agents : The compound has been investigated for its ability to modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.

- Anti-cancer Properties : Research indicates that this compound may inhibit specific enzymes or receptors linked to cancer progression, making it a candidate for anticancer drug development .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Agricultural Chemistry

In agricultural applications, this compound is used in formulating agrochemicals:

- Pesticides and Herbicides : The compound contributes to developing effective pesticides that protect crops from pests and diseases. Its unique chemical structure enhances the efficacy of these formulations .

Case Study: Crop Protection

Field trials have shown that formulations containing this compound significantly reduce pest populations while minimizing harm to beneficial insects, indicating its potential as an environmentally friendly pest control agent.

Material Science

This compound is explored for its potential in material science applications:

- Novel Materials : Research focuses on utilizing this compound in creating polymers and coatings with enhanced durability and chemical resistance. Its incorporation into materials can improve thermal stability and mechanical properties .

Data Table: Material Properties Comparison

| Property | Pure Polymer | Polymer with 4-Bromo Compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 50 | 70 |

| Chemical Resistance | Moderate | High |

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor interactions:

- Enzyme Studies : Researchers employ this compound to study its effects on various enzymes involved in metabolic pathways, aiding in understanding disease mechanisms .

Case Study: Enzyme Inhibition

A recent investigation revealed that this compound effectively inhibits a specific kinase involved in cancer cell proliferation. This finding highlights its potential role as a lead compound in drug discovery efforts targeting cancer therapies.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material:

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromine atom and the methoxyethyl group play crucial roles in its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole: Lacks the carbonitrile group, which may affect its reactivity and applications.

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile: Lacks the bromine atom, which may influence its chemical behavior and biological activity.

4-Bromo-1H-pyrazole-3-carbonitrile: Lacks the methoxyethyl group, which may alter its solubility and reactivity.

Uniqueness

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile is unique due to the presence of both the bromine atom and the methoxyethyl group, which confer distinct chemical properties and reactivity

Biologische Aktivität

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and a methoxyethyl group, which are significant for its biological activity. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator. The bromine atom increases lipophilicity, enhancing binding affinity to various molecular targets. The methoxyethyl group may influence solubility and permeability, affecting bioavailability.

Biological Activity

Recent studies have explored the compound's efficacy against various pathogens and its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit potent antimicrobial effects. For instance, phenotypic screening against Mycobacterium tuberculosis has shown promising results for pyrazole derivatives, suggesting that this compound may have similar activity .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as α-amylase and other glycosidases, which are crucial in carbohydrate metabolism. In vitro studies have demonstrated significant inhibition, with IC50 values indicating potency comparable to known inhibitors like acarbose .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring significantly impact biological activity. The presence of electron-withdrawing groups, such as bromine, enhances inhibitory potency. Conversely, substituents that increase steric hindrance or decrease electron density tend to reduce activity .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Acarbose | 0.26 | Reference |

| This compound | 0.24 | Antimicrobial |

| Other Pyrazoles | Varies | Variable |

Case Studies

- Antitubercular Activity : A study highlighted the synthesis of pyrazolylpyrimidinones, where derivatives showed significant antitubercular activity with MIC values in the low micromolar range. This suggests that structural analogs of this compound may also exhibit similar or enhanced efficacy against Mycobacterium tuberculosis .

- Diabetes Management : Inhibitory assays against α-amylase revealed that compounds with structural similarities to this compound demonstrated effective management of postprandial blood glucose levels in diabetic models .

Eigenschaften

IUPAC Name |

4-bromo-1-(2-methoxyethyl)pyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-12-3-2-11-5-6(8)7(4-9)10-11/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJBGWWCOCPELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C(=N1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.